Product packaging for [3-(3-Methylphenyl)oxetan-3-yl]methanol(Cat. No.:CAS No. 1904269-10-8)

[3-(3-Methylphenyl)oxetan-3-yl]methanol

Cat. No.: B2611921
CAS No.: 1904269-10-8
M. Wt: 178.231
InChI Key: JHHLBCNREXNAPI-UHFFFAOYSA-N
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Description

[3-(3-Methylphenyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . Its structure features an oxetane ring—a four-membered cyclic ether—substituted at the 3-position with both a 3-methylphenyl group and a hydroxymethyl group . This configuration places it in the category of 3-monosubstituted oxetanes, which are of significant interest in modern drug discovery. The incorporation of an oxetane ring into lead compounds is a established strategy in medicinal chemistry to positively influence their physicochemical properties. Research indicates that oxetanes can serve as valuable structural motifs, potentially improving aqueous solubility and metabolic stability when used in place of larger cyclic ethers or other functional groups . The presence of the hydroxymethyl group on the oxetane ring provides a handle for further synthetic modification, allowing researchers to conjugate the molecule or explore structure-activity relationships. As such, this compound is a valuable building block for researchers synthesizing novel compounds for pharmaceutical and materials science applications. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B2611921 [3-(3-Methylphenyl)oxetan-3-yl]methanol CAS No. 1904269-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-methylphenyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHLBCNREXNAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3 Methylphenyl Oxetan 3 Yl Methanol and Analogues

Retrosynthetic Analysis and Key Disconnections for the [3-(3-Methylphenyl)oxetan-3-yl]methanol Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several logical bond disconnections that inform potential forward synthetic strategies. The primary disconnections are centered around the formation of the strained oxetane (B1205548) ring and the installation of the two substituents at the C3 position.

Key Disconnections:

C-O Bond Disconnection (Route A): This approach involves the intramolecular cyclization of a suitable 1,3-diol precursor. This disconnection leads to a 2-(3-methylphenyl)-2-(hydroxymethyl)propane-1,3-diol intermediate. This is a classic and widely used strategy for forming the oxetane core, commonly known as the Williamson ether synthesis. acs.orgbeilstein-journals.org

C(3)-Aryl Bond Disconnection (Route B): This strategy disconnects the bond between the C3 of the oxetane ring and the 3-methylphenyl group. This retrosynthetic step points to a precursor such as (3-methyloxetan-3-yl)methanol or a protected derivative, which would then undergo arylation. A more common and practical approach starting from a commercially available precursor is the disconnection to oxetan-3-one. The 3-methylphenyl group can be introduced via nucleophilic addition of an organometallic reagent.

C(3)-CH₂OH Bond Disconnection (Route C): Disconnecting the hydroxymethyl group suggests a precursor like 3-(3-methylphenyl)oxetane, which would require a subsequent hydroxymethylation step. Alternatively, and more strategically, this disconnection also leads back to oxetan-3-one, where a hydroxymethyl group equivalent (e.g., from a formaldehyde (B43269) source or a protected carbanion) could be added.

Of these strategies, those originating from oxetan-3-one (implicated in Routes B and C) and the intramolecular cyclization of a diol (Route A) represent the most versatile and frequently employed methodologies for constructing 3,3-disubstituted oxetanes. chemrxiv.orgresearchgate.net

Synthetic Approaches to the Oxetane Core

The construction of the strained four-membered oxetane ring is a significant synthetic challenge. acs.org Several reliable methods have been developed, with intramolecular cyclization and derivatization of oxetan-3-one being paramount.

Intramolecular Cyclization Strategies for Oxetane Ring Formation

The most common method for forming the C-O bond of the oxetane ring is the intramolecular Williamson etherification. acs.orgbeilstein-journals.org This SN2 reaction involves a base-mediated nucleophilic substitution where an alcohol displaces a leaving group located in a 1,3-relationship on an acyclic precursor. acs.orgwikipedia.org

The typical precursor for this cyclization is a 1,3-diol, which is selectively functionalized to install a good leaving group (e.g., tosylate, mesylate, or halide) on one of the primary alcohols. wikipedia.orgthieme-connect.de Subsequent treatment with a strong base generates an alkoxide that cyclizes to form the oxetane ring.

Challenges and Considerations:

Ring Strain: The formation of a four-membered ring is kinetically slower than for five- or six-membered analogues due to significant ring strain (approximately 25.5 kcal/mol). beilstein-journals.org

Side Reactions: A major competing reaction is the Grob fragmentation, which is entropically favored and can lead to the formation of an aldehyde and an alkene instead of the desired oxetane. acs.orgbeilstein-journals.org

Substrate Dependence: The success and yield of the intramolecular Williamson etherification are highly dependent on the substrate and reaction conditions. acs.org

For the synthesis of 3,3-disubstituted oxetanes, the strategy often starts from substituted malonates. The process involves installing a protected hydroxymethyl group, reducing the esters to a diol, selective tosylation of one primary alcohol, and finally, base-mediated cyclization. acs.orgthieme-connect.de Yields for this cyclization step typically range from 59% to 87%. acs.org

Precursor TypeLeaving GroupBaseTypical YieldReference
1,3-DiolTosylate (Ts)Butyllithium (BuLi)Good thieme-connect.de
1,3-DiolMesylate (Ms)Sodium Hydride (NaH)84% acs.org
1,3-DiolIodide (I)Base (unspecified)78-82% acs.org
Polymer-bound 1,3-DiolSulfonatePotassium tert-butoxide (KOtBu)Improved vs. solution-phase acs.orgthieme-connect.de

Oxetan-3-one as a Central Precursor in Substituted Oxetane Synthesis

Oxetan-3-one is an exceptionally valuable and versatile building block for the synthesis of 3-substituted and 3,3-disubstituted oxetanes. acs.orgchemrxiv.org Its ketone functionality allows for a wide array of well-established chemical transformations, providing a convergent route to diverse oxetane analogues. chemrxiv.orgresearchgate.net The use of oxetan-3-one circumvents the need to construct the oxetane ring late in the synthesis, instead providing a robust scaffold for diversification. chemrxiv.org

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the electrophilic carbonyl carbon of oxetan-3-one is a primary method for installing carbon-based substituents at the C3 position. saskoer.calibretexts.orgmasterorganicchemistry.com This reaction typically proceeds via a 1,2-addition mechanism to furnish a tertiary alcohol, 3-substituted-oxetan-3-ol. libretexts.org

For the synthesis of the target molecule, this compound, a two-step sequence starting from oxetan-3-one is conceivable.

Step 1: Arylation. Addition of a 3-methylphenyl Grignard reagent (3-MeC₆H₄MgBr) to oxetan-3-one would yield 3-(3-methylphenyl)oxetan-3-ol.

Step 2: Introduction of the Hydroxymethyl Group. The resulting tertiary alcohol would then need to be converted to the final product. This is non-trivial and may require protection of the tertiary alcohol, followed by a sequence to introduce the second C1 substituent.

A more direct, albeit challenging, approach would involve the sequential addition of two different organometallic reagents to an ester precursor, which is complicated by the high reactivity of the intermediate ketone. masterorganicchemistry.com Therefore, the functionalization of the 3-aryloxetan-3-ol intermediate is a more plausible route.

Organometallic ReagentCarbonyl SubstrateProduct TypeKey FeaturesReference
Grignard Reagent (R-MgX)Oxetan-3-oneTertiary AlcoholForms C-C bond; high yield masterorganicchemistry.com
Organolithium Reagent (R-Li)Oxetan-3-oneTertiary AlcoholMore nucleophilic than Grignards saskoer.ca
Aryl Grignard ReagentAromatic Acid ChloridesAryl KetoneCan be controlled to prevent double addition wisc.edu

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org It involves the reaction of a carbonyl compound with a phosphonate-stabilized carbanion. wikipedia.orgresearchgate.net This reaction is highly valued for its reliability and the fact that its water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

In the context of oxetane synthesis, the HWE reaction can be applied to oxetan-3-one to generate an exo-methyleneoxetane. This intermediate is a versatile platform for further functionalization. For instance, the resulting exocyclic double bond can undergo various transformations:

Hydroboration-Oxidation: To install a primary alcohol, yielding a 3-(hydroxymethyl)oxetane derivative.

Epoxidation and Ring Opening: To introduce other functional groups.

The HWE reaction typically favors the formation of the (E)-alkene isomer due to thermodynamic control. wikipedia.orgnrochemistry.com The reaction begins with the deprotonation of the phosphonate (B1237965) ester by a base, forming a nucleophilic carbanion. youtube.com This carbanion then attacks the carbonyl carbon, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and a phosphate salt. wikipedia.orgyoutube.com

Introduction and Functionalization of the 3-Methylphenyl Moiety

The most direct method for introducing the 3-methylphenyl group onto the oxetane scaffold is through the organometallic addition to oxetan-3-one, as discussed in section 2.2.2.1. The use of 3-methylphenylmagnesium bromide or 3-methylphenyllithium would provide the corresponding 3-(3-methylphenyl)oxetan-3-ol intermediate.

Once the 3-aryl-oxetan-3-ol is formed, further derivatization is possible. For example, Bull and co-workers demonstrated a lithium-catalyzed alkylation of thiols using 3-aryloxetan-3-ols, which proceeds chemoselectively without opening the oxetane ring. nih.gov While this specific reaction does not lead to the target molecule, it highlights the stability of the 3-aryl-oxetan-3-ol scaffold for subsequent functionalization.

Alternative strategies for aryl group introduction, such as transition-metal-catalyzed cross-coupling reactions, are also prevalent in modern organic synthesis. However, these typically require a pre-functionalized oxetane, such as a 3-halo- or 3-boronate-substituted oxetane. Given the accessibility of oxetan-3-one, the organometallic addition pathway remains the most convergent and practical approach for installing the 3-methylphenyl moiety. Recent studies have also shown unexpected reactivities, such as aryl migration in 3-aryl oxetanes under certain reductive conditions, underscoring the complex chemistry of this ring system. acs.org

Strategies for Aryl Group Incorporation onto the Oxetane Ring

The introduction of an aryl substituent at the C3 position of the oxetane ring is a critical step in the synthesis of the target compound. Methodologies can be broadly classified into two categories: those that construct the oxetane ring from a precursor already bearing the aryl moiety, and those that introduce the aryl group to a pre-existing oxetane scaffold.

One of the most robust strategies involves the synthesis of 3,3-disubstituted oxetanes from appropriately substituted diethyl or dimethyl malonates. acs.org This multi-step approach offers high convergence and control. The general sequence begins with the arylation of the malonic ester. This is followed by the installation of a protected hydroxymethyl group, a double reduction of the ester functionalities to yield a 1,3-diol, selective activation of the primary alcohol (e.g., via tosylation), and finally, a base-mediated intramolecular Williamson etherification to form the oxetane ring. acs.org The final step involves the deprotection of the hydroxymethyl group. This method is highly versatile, tolerating a range of aryl, allyl, alkyl, and halide substituents at the 3-position. acs.org

Alternatively, the aryl group can be introduced via nucleophilic addition to oxetan-3-one, a key building block in oxetane chemistry. acs.orgnih.gov The addition of an aryl organometallic reagent, such as 3-methylphenylmagnesium bromide or 3-methylphenyllithium, to the carbonyl of oxetan-3-one directly furnishes the corresponding 3-aryl-3-hydroxyoxetane. This tertiary alcohol is a close analogue of the target compound and can be a precursor for further functionalization.

Modern cross-coupling methodologies also present viable, though less direct, routes. For instance, novel photoredox/nickel cross-coupling catalysis has been developed for the synthesis of 3-amino-3-aryloxetanes, demonstrating the feasibility of forming C-heteroatom bonds at the C3 position under mild conditions. beilstein-journals.org Analogous C-C bond-forming cross-coupling reactions could potentially be adapted for the direct arylation of a suitable 3-substituted oxetane precursor.

Regioselectivity and Stereoselectivity Considerations in Aryl-Oxetane Formation

Control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. When the oxetane ring is formed via intramolecular cyclization of a 1,3-diol, the primary regiochemical consideration is the selective formation of the strained four-membered ring over other potential cyclic ethers, such as a five-membered tetrahydrofuran (B95107) (THF). The Williamson etherification, proceeding through an S_N2 mechanism, is highly effective for this transformation, and reaction conditions are optimized to favor the kinetically controlled formation of the oxetane (4-exo-tet cyclization).

For syntheses employing cycloaddition reactions, such as the Paternò-Büchi reaction, regioselectivity is a significant challenge. The reaction between a carbonyl compound and an alkene proceeds via a triplet diradical intermediate, and the regiochemical outcome is dictated by the relative stability of the possible diradicals. researchgate.net

The target molecule possesses a quaternary stereocenter at the C3 position, making stereocontrol a crucial aspect of its synthesis. When the aryl group is introduced via addition to a prochiral precursor like oxetan-3-one, an asymmetric catalytic approach is required to achieve enantioselectivity. This will be discussed in detail in section 2.5. In cases where a chiral precursor is used, the focus shifts to diastereoselectivity. For example, catalyst-directed diastereoselective reductive couplings of non-racemic allylic acetates to oxetanone have been demonstrated, where the choice of catalyst can control the stereochemical outcome of the addition. nih.gov

Elaboration of the Methanol (B129727) Group

The hydroxymethyl moiety at the C3 position can be introduced either through direct synthesis from a precursor already containing this group or via subsequent functional group interconversion on a pre-formed oxetane ring.

Direct routes involve building the oxetane ring from precursors in which the hydroxymethyl group, or a protected version thereof, is already present. The previously mentioned synthesis from substituted malonates is a prime example of this strategy, where a protected hydroxymethyl group is carried through several steps before final deprotection. acs.org

Another powerful approach utilizes key intermediates that already possess both the oxetane core and the hydroxymethyl group. A notable example is (3-(bromomethyl)oxetan-3-yl)methanol, which can be synthesized via the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com This intermediate is highly valuable as it contains the required primary alcohol functionality alongside a versatile bromomethyl handle, which can be converted to the desired aryl group through reactions like cross-coupling or nucleophilic substitution sequences.

An alternative strategy is to form the methanol group from another functional group at the C3 position of a 3-aryloxetane precursor. This approach is particularly useful when the precursor functional group facilitates the synthesis or arylation of the oxetane ring.

A common precursor for this strategy is a 3-aryl-oxetane-3-carboxylic acid or its corresponding ester. The reduction of these carbonyl compounds provides a direct route to the primary alcohol. While the direct reduction of the carboxylic acid can be challenging and may lead to decomposition at elevated temperatures, the reduction of the corresponding ester is generally more efficient. chemrxiv.org Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, typically performed at low temperatures to preserve the integrity of the oxetane ring. chemrxiv.org

Other functional groups can also serve as precursors. For example, a 3-aryl-3-cyanooxetane could be hydrolyzed to the carboxylic acid and subsequently reduced, or a 3-aryl-oxetane-3-carbaldehyde could be directly reduced to the primary alcohol. These interconversions rely on a wide range of standard organic transformations that have been shown to be compatible with the potentially sensitive oxetane core under optimized conditions. rsc.org

Catalytic and Asymmetric Synthesis of Chiral Oxetane Derivatives

The development of catalytic and asymmetric methods for the synthesis of chiral oxetanes is a field of intense research, driven by the demand for enantiomerically pure building blocks in drug discovery. The creation of the C3 quaternary stereocenter in this compound necessitates such advanced strategies.

Several catalytic asymmetric strategies have been successfully employed to generate chiral oxetanes. These methods often rely on the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the ring-forming or substituent-introducing step.

Enantioselective Cycloadditions: The [2+2] cycloaddition, particularly the Paternò-Büchi reaction, can be rendered enantioselective. A significant breakthrough is the use of a chiral iridium photocatalyst that controls the stereochemistry of the reaction between quinolones and ketoesters, delivering oxetane products in excellent enantiomeric excess. beilstein-journals.orgnih.gov Similarly, chiral Lewis acids, such as copper(II) complexes, have been shown to catalyze formal [2+2] cycloadditions between silyl (B83357) enol ethers and carbonyl compounds, yielding highly substituted chiral oxetanes with excellent enantioselectivity. nih.gov

Catalytic Asymmetric Additions to Oxetan-3-one: A direct approach to creating the chiral center involves the enantioselective addition of nucleophiles to the prochiral ketone, oxetan-3-one. An efficient method utilizes an iridium-tol-BINAP catalyst for the 2-propanol-mediated reductive coupling of allylic acetates to oxetanone, producing chiral α-stereogenic oxetanols with high enantiomeric enrichment. nih.gov This highlights the potential for developing analogous enantioselective aryl additions.

Asymmetric Desymmetrization: A powerful strategy for generating chiral molecules is the desymmetrization of prochiral or meso compounds. In the context of oxetane synthesis, chiral Brønsted acids have been employed as catalysts for the intramolecular desymmetrization of prochiral oxetanes. This process efficiently generates all-carbon quaternary stereocenters with outstanding enantioselectivities, providing a direct and elegant route to chiral 3,3-disubstituted oxetanes. nsf.govresearchgate.netresearchgate.net

The following table summarizes key findings in the catalytic asymmetric synthesis of chiral oxetanes, demonstrating the high levels of enantiocontrol achievable with modern catalysts.

Reaction TypeCatalyst SystemSubstrate ExampleProduct TypeYield (%)ee (%)Ref
Paternò-Büchi ReactionChiral Iridium PhotocatalystQuinolone + KetoesterFused OxetaneHigh>95 nih.gov, beilstein-journals.org
Formal [2+2] CycloadditionChiral Cu(II) ComplexSilyl Enol Ether + TrifluoropyruvateSubstituted OxetaneHigh>95 nih.gov
Reductive CouplingIridium-tol-BINAPAllylic Acetate + Oxetan-3-oneChiral OxetanolHighUp to 99 nih.gov
Oxetane DesymmetrizationChiral Brønsted AcidProchiral Oxetane with NucleophileChiral TetrahydrothiopheneHighUp to 99 nsf.gov, researchgate.net

These advanced methodologies underscore the synthetic accessibility of complex chiral oxetanes like this compound, paving the way for their broader application in various fields of chemical science.

Enantioselective Approaches to this compound

The generation of chiral 3,3-disubstituted oxetanes, such as this compound, in an enantiomerically pure form is a significant challenge in synthetic chemistry due to the difficulty in constructing the sterically congested quaternary stereocenter. While methodologies directly targeting this specific molecule are not extensively documented, several powerful enantioselective strategies have been developed for analogous 3-substituted and 3,3-disubstituted oxetanes. These approaches are broadly applicable and represent the current state-of-the-art for accessing such chiral building blocks.

Biocatalytic Methods: One of the most promising strategies for obtaining chiral oxetanes is through biocatalysis. Recent research has demonstrated the use of engineered halohydrin dehalogenase (HHDH) enzymes to perform highly enantioselective cyclizations. researchgate.net This method typically involves the kinetic resolution of a racemic γ-haloalcohol precursor. The enzyme selectively catalyzes the intramolecular nucleophilic substitution of the halide by the hydroxyl group for one enantiomer, yielding a highly enantioenriched oxetane and leaving the unreacted enantiomer of the haloalcohol. This biocatalytic platform is noted for its exceptional efficiency and enantioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99%. researchgate.net The reactions are conducted in aqueous media under mild conditions, highlighting the sustainability of this approach.

Asymmetric Catalysis: Asymmetric catalysis using chiral metal complexes or organocatalysts provides a versatile route to chiral oxetanes.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for the asymmetric desymmetrization of prochiral substrates. nih.govnsf.gov In the context of oxetane synthesis, these catalysts can facilitate the intramolecular ring-opening of 3,3-disubstituted oxetanes by a tethered nucleophile, effectively generating a chiral product with a quaternary stereocenter. nsf.govnih.gov This strategy has been successfully applied to the synthesis of various chiral heterocycles, demonstrating excellent enantioselectivities. nih.govnsf.gov

Iridium-Catalyzed C-C Coupling: An innovative approach involves the iridium-catalyzed enantioselective carbon-carbon bond formation between primary alcohols and vinyl epoxides, such as isoprene (B109036) oxide. nih.gov This reaction generates chiral diol intermediates with high diastereoselectivity and enantioselectivity. These diols can then be converted into the corresponding chiral oxetanes bearing an all-carbon quaternary stereocenter through a subsequent tosylation and base-mediated cyclization sequence. nih.gov

Chiral Precursor Strategies: Another effective method relies on the use of enantiomerically pure starting materials. A notable example is the gold-catalyzed cyclization of chiral propargylic alcohols to form chiral oxetan-3-ones. nih.gov This reaction proceeds without racemization of the existing stereocenter. The resulting chiral ketone can then undergo a diastereoselective reduction of the carbonyl group to furnish the desired chiral 3-substituted-3-hydroxymethyloxetane. The predictability of stereochemical outcomes from reagents like borohydrides makes this a reliable approach.

The table below summarizes key data from these advanced enantioselective methodologies applicable to the synthesis of chiral 3-aryl-3-(hydroxymethyl)oxetanes.

MethodologyCatalyst/EnzymeSubstrate TypeKey FeaturesReported YieldReported e.e. (%)
Biocatalytic ResolutionEngineered Halohydrin Dehalogenase (HHDH)Racemic γ-haloalcoholsHigh enantioselectivity; mild, aqueous conditions.Up to 49%>99%
Asymmetric DesymmetrizationChiral Phosphoric AcidProchiral 3,3-disubstituted oxetanes with internal nucleophilesCreates all-carbon quaternary centers; mild conditions.High~90%
Iridium-Catalyzed C-C Coupling(S)-Tol-BINAP-Iridium ComplexPrimary alcohols and vinyl epoxidesForms chiral diol precursors; high diastereo- and enantioselectivity.High (for diol)~93%
Chiral Precursor SynthesisGold CatalystEnantioenriched propargylic alcoholsForms chiral oxetan-3-one intermediate with no racemization.GoodMaintains e.e. of precursor

Sustainable Synthesis Principles in Oxetane Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for valuable chemical motifs, including oxetanes. The production of these strained heterocycles has traditionally involved multi-step sequences and harsh reagents, leading to significant waste generation. ontosight.ai Modern methodologies, however, are progressively incorporating sustainable practices to mitigate environmental impact. ontosight.ai

Catalysis and Atom Economy: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. In oxetane synthesis, this is exemplified by:

Biocatalysis: As mentioned previously, the use of enzymes like HHDH operates in water at mild temperatures, drastically reducing the need for organic solvents and energy-intensive conditions. researchgate.net

Photocatalysis: Photoredox catalysis enables the direct C-H functionalization of alcohols to generate oxetane precursors, streamlining synthetic routes and avoiding the pre-functionalization of starting materials. acs.orgnih.govresearchgate.net This enhances atom economy by incorporating more atoms from the reactants into the final product.

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is an inherently atom-economical method for constructing the oxetane ring, as all atoms from the reactants are combined in the product. nih.govresearchgate.net

Energy Efficiency and Safer Conditions: Minimizing energy consumption is a key green objective. Advances in photochemical methods are particularly relevant, with a move towards using low-energy visible light instead of high-energy UV radiation, which can also prevent side-product formation. rsc.org Many modern catalytic reactions, including those using Brønsted acids or biocatalysts, are designed to run efficiently at ambient temperatures. nih.govnsf.gov The application of flow chemistry techniques to photochemical reactions not only improves scalability but can also enhance energy efficiency and safety compared to traditional batch processes. nih.gov

Waste Prevention and Safer Reagents: Sustainable synthesis aims to prevent waste rather than treating it after it has been created. Methodologies such as one-pot, tandem, or cascade reactions, which combine multiple synthetic steps without isolating intermediates, are crucial in this regard. They reduce solvent use for workups and purifications, thereby minimizing waste. Furthermore, there is a focus on replacing hazardous reagents. For instance, the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols provides a safer alternative to methods that use potentially explosive diazo ketones. nih.gov The use of light as a "traceless" reagent in photochemical synthesis avoids the polluting or toxic reagents often associated with traditional organic transformations, offering a clear advantage for sustainable processes. researchgate.netresearchgate.net

The integration of these principles is not only reducing the environmental footprint of oxetane synthesis but is also unlocking novel and more efficient chemical transformations.

Mechanistic Investigations and Reactivity Profiles of 3 3 Methylphenyl Oxetan 3 Yl Methanol

Ring-Opening Reactions of the Oxetane (B1205548) Core

The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring in [3-(3-Methylphenyl)oxetan-3-yl]methanol susceptible to cleavage under various conditions. beilstein-journals.org The regioselectivity and mechanism of these ring-opening reactions are largely governed by electronic and steric factors, particularly the nature of the catalyst and the nucleophile involved. magtech.com.cn

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxetane oxygen of this compound is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. The subsequent cleavage of a carbon-oxygen bond can proceed through a mechanism with significant SN1 character. This is due to the formation of a tertiary carbocation at the C3 position, which is stabilized by the adjacent 3-methylphenyl group through resonance.

The general mechanism is as follows:

Protonation of the oxetane oxygen by an acid catalyst.

Cleavage of the C-O bond to form a tertiary carbocation intermediate stabilized by the aryl substituent.

Nucleophilic attack at the carbocationic center.

Deprotonation to yield the final ring-opened product.

This pathway typically leads to the nucleophile attacking the more substituted carbon atom (the C3 position). magtech.com.cn For instance, in the presence of a Brønsted acid like Tf₂NH, 3-aryloxetan-3-ols can be activated to form an oxetane carbocation, which then reacts with a nucleophile. nih.gov

Catalyst Type Proposed Intermediate Key Mechanistic Features Typical Nucleophiles
Brønsted Acid (e.g., Tf₂NH)Tertiary CarbocationStabilization by the 3-methylphenyl groupAlcohols, Water
Lewis Acid (e.g., In(OTf)₃)Coordinated Oxonium Ion/CarbocationEnhanced electrophilicity of the C3 carbonAnilines, Phenols

This table presents generalized data for 3-aryloxetanes.

Nucleophilic Ring-Opening Pathways

The ring-opening of the oxetane core can also be initiated by direct nucleophilic attack, typically under neutral or basic conditions. In such cases, the reaction generally follows an SN2 mechanism. Due to steric hindrance at the quaternary C3 position, strong nucleophiles will preferentially attack the less substituted C2 or C4 methylene (B1212753) carbons of the oxetane ring.

However, for 3,3-disubstituted oxetanes, including this compound, reactivity towards external nucleophiles is significantly diminished due to steric hindrance. nih.gov Consequently, intramolecular nucleophilic ring-opening reactions are more commonly observed, especially when a nucleophilic group is tethered to the molecule and can participate in a cyclization reaction.

Nucleophile Type Reaction Conditions Site of Attack Mechanistic Pathway
Strong, UnhinderedNeutral/BasicC2/C4 (less substituted carbons)SN2
Internal NucleophileAcidic or BasicC3 (if sterically accessible)Intramolecular SN2 or SN1-like

This table presents generalized data for 3-substituted oxetanes.

Electrophilic Activation and Transformation Dynamics

Electrophilic activation of the oxetane ring, typically with a Lewis or Brønsted acid, is a key step in many of its transformations. This activation increases the electrophilicity of the ring carbons, facilitating cleavage. In the case of this compound, the tertiary alcohol can also be activated under acidic conditions. For example, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles where a Brønsted acid catalyzes both the activation of the tertiary alcohol to form a carbocation and the subsequent intramolecular ring-opening of the oxetane. nih.gov

The dynamics of these transformations are sensitive to the reaction conditions. For instance, the choice of Lewis acid can influence the regioselectivity of the ring-opening. While some Lewis acids might favor cleavage at the more substituted carbon, others might lead to different reaction pathways.

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in this compound offers a site for various chemical modifications, with the stability of the adjacent oxetane ring being a critical consideration.

Oxidation Reactions and Derivatization to Carbonyl Compounds

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidation reagents. The choice of reagent is important to avoid undesired ring-opening of the oxetane. Milder oxidation conditions are generally preferred. The oxetane ring is typically stable under these conditions. chemrxiv.org

Commonly used reagents for the oxidation of hydroxymethyl-substituted oxetanes include:

Dess-Martin periodinane (DMP): for the conversion to aldehydes. chemrxiv.org

Pyridinium chlorochromate (PCC): also for the synthesis of aldehydes. chemrxiv.org

TEMPO-based reagents (e.g., with PhI(OAc)₂): for the formation of carboxylic acids. chemrxiv.org

Potassium permanganate (B83412) (KMnO₄): a stronger oxidant for converting to carboxylic acids, which has been shown to be tolerated by the oxetane ring in some cases. chemrxiv.org

Oxidizing Agent Product Typical Reaction Conditions
Dess-Martin periodinane (DMP)AldehydeCH₂Cl₂, room temperature
Pyridinium chlorochromate (PCC)AldehydeCH₂Cl₂, room temperature
TEMPO/PhI(OAc)₂Carboxylic AcidCH₂Cl₂/H₂O, room temperature
KMnO₄Carboxylic AcidBasic aqueous solution, heat

This table is based on data for the oxidation of hydroxymethyl-substituted oxetanes. chemrxiv.org

Etherification and Esterification Strategies

The primary alcohol of this compound can undergo etherification and esterification to produce a variety of derivatives.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from this alcohol. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form an alkoxide, which then reacts with an alkyl halide. These basic conditions are generally well-tolerated by the oxetane ring. chemrxiv.org

Esterification: Ester derivatives can be synthesized through reaction with acyl chlorides or acid anhydrides in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic catalysis. However, care must be taken with acid-catalyzed esterification, as strong acidic conditions can promote the ring-opening of the oxetane. Esterification under basic or neutral conditions is therefore often preferred to maintain the integrity of the oxetane core. chemrxiv.org

Reaction Type Reagents Key Considerations
Etherification1. NaH or t-BuOK2. Alkyl halide (e.g., R-Br, R-I)The oxetane ring is stable under these basic conditions.
Esterification (basic)Acyl chloride or anhydride, base (e.g., pyridine, Et₃N)Mild conditions that preserve the oxetane ring.
Esterification (acidic)Carboxylic acid, acid catalyst (e.g., H₂SO₄)Risk of acid-catalyzed oxetane ring-opening.

This table outlines general strategies for the derivatization of alcohols in oxetane-containing molecules.

Conversion to Amines and Other Functional Groups

The hydroxymethyl group at the 3-position of the oxetane ring in this compound serves as a versatile handle for the synthesis of various derivatives through functional group interconversion. A primary focus of these transformations is the conversion to amines, which are crucial functionalities in medicinal chemistry.

One common and effective strategy involves a two-step sequence. The primary alcohol is first converted into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester is then susceptible to nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃). The final step is the reduction of the azide to the primary amine, which can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with reagents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu

An alternative pathway is the direct amination of the alcohol. For instance, (3-methyloxetan-3-yl)methanol has been successfully aminated using ammonia (B1221849) in the presence of a ruthenium catalyst, suggesting a similar transformation could be applied to the title compound. google.com Another approach involves converting the alcohol to a halide (e.g., a chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), followed by reaction with ammonia or a protected amine equivalent. vanderbilt.eduub.edu For example, 3-(chloromethyl)-3-methyloxetane (B1585086) has been reacted with liquid ammonia in a high-pressure reactor to yield the corresponding aminomethyl oxetane. google.com

Beyond amines, the hydroxymethyl group can be transformed into a range of other functional groups. Oxidation of the primary alcohol can yield the corresponding aldehyde using mild oxidizing agents like Dess-Martin periodinane (DMP) or a more robust oxidation to a carboxylic acid using reagents such as potassium permanganate (KMnO₄) or TEMPO-based systems. chemrxiv.org The alcohol can also be converted to ethers via Williamson etherification, where it is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide. researchgate.net

The table below summarizes common transformations for the hydroxymethyl group of 3-substituted oxetanes.

Starting Functional GroupTarget Functional GroupReagentsGeneral Yield
Primary Alcohol (-CH₂OH)Primary Amine (-CH₂NH₂)1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/CGood to Excellent
Primary Alcohol (-CH₂OH)Aldehyde (-CHO)Dess-Martin Periodinane (DMP)Good
Primary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)TEMPO, PIDAModerate to Good
Primary Alcohol (-CH₂OH)Alkyl Ether (-CH₂OR)NaH, R-XGood
Primary Alcohol (-CH₂OH)Azide (-CH₂N₃)PPh₃, DEAD, NaN₃Good

Tandem Reactions and Cascade Processes Involving the Oxetane Framework

The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it a suitable participant in ring-opening reactions that can initiate tandem or cascade sequences. nih.gov These processes, where multiple bonds are formed in a single operation, are highly efficient for building molecular complexity. arkat-usa.org

For a substrate like this compound, a cascade reaction could be initiated by the Lewis acid- or Brønsted acid-catalyzed opening of the oxetane ring. researchgate.netmagtech.com.cn This ring-opening generates a carbocation intermediate or a 1,3-diol derivative, which can then undergo further reactions.

One potential cascade involves an intramolecular Friedel-Crafts-type reaction. Upon activation with a strong acid, the oxetane ring could open to generate a tertiary carbocation stabilized by the phenyl ring. This carbocation could then be trapped intramolecularly by the aromatic ring, leading to the formation of a new cyclic structure. Vanderwal and co-workers have reported tandem Friedel-Crafts alkylation/intramolecular ring-opening reactions of 3-aryloxetan-3-ols, demonstrating the feasibility of such pathways. nih.gov

Another possibility involves a cascade initiated by an external nucleophile. For example, a versatile synthesis of triazole-fused piperazin-2-ones has been reported via a cascade azide-alkyne cycloaddition followed by an oxetane ring-opening reaction. researchgate.net While this specific example may not be directly applicable, it illustrates the principle of using the oxetane as a latent reactive group in a multi-step, one-pot process. The ring-opening step is often highly regioselective, depending on the reaction conditions and the substitution pattern of the oxetane. researchgate.netmagtech.com.cn

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly density functional theory (DFT), provides powerful insights into the mechanisms, transition states, and energy barriers of reactions involving oxetanes. researchgate.net Such studies are crucial for understanding the reactivity of strained rings like the one in this compound.

Theoretical studies have illuminated the factors governing oxetane ring-opening. The ring strain energy of oxetane (106 kJ/mol) is slightly less than that of oxirane, and theoretical calculations reveal that the transition state for ring-opening requires a higher activation energy compared to epoxides. researchgate.net This is because the four-membered ring exhibits less strain relief in the transition state. researchgate.net

DFT calculations have been used to analyze the transition states of various oxetane ring-opening reactions. For example, in the ring-opening copolymerization of oxetane, calculations at the BP86-D4/def2TZVP level of theory were used to compare different transition state scenarios and determine the energy barriers, clarifying the role of catalysts in facilitating the reaction. researchgate.net

Computational studies on the photochemical cleavage of oxetanes have shown that ring-opening can occur on the triplet (T₁) or first-excited singlet (S₁) potential energy surfaces. acs.org These studies map the potential energy landscape, identifying low-energy pathways and minimum energy crossing points (MECPs) where the molecule can return to the ground state, leading to specific cleavage products. acs.org Such analyses are invaluable for predicting product distributions and understanding the underlying reaction dynamics, which are difficult to probe experimentally.

Computational MethodApplicationKey Findings
DFT (BP86-D4/def2TZVP)Analysis of oxetane ring-opening in copolymerizationDetermined energy barriers for different catalytic routes. researchgate.net
CASSCF/NEVPT2Photochemical cleavage of oxetanesIdentified barrierless ring-opening pathways on excited state surfaces. acs.org
DFTGeneral oxetane ring-openingShowed higher activation energy for oxetane opening compared to oxirane. researchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced characterization and analytical methodologies for This compound (CAS No. 1904269-10-8) is not publicly available. chemdad.comlabcompare.comfluorochem.co.uk While the existence and basic properties of the compound are documented by chemical suppliers, the specific spectroscopic and chromatographic data required to fulfill the detailed outline for this article have not been published in accessible patents, peer-reviewed journals, or analytical databases.

Therefore, it is not possible to provide an article with the requested in-depth, data-driven sections on NMR, IR, Mass Spectrometry, HPLC, and GC analyses for this specific compound. Generating such an article would require access to proprietary laboratory data or the primary synthesis and characterization results which are not in the public domain.

Advanced Characterization and Analytical Methodologies for 3 3 Methylphenyl Oxetan 3 Yl Methanol

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. For a chiral molecule such as [3-(3-Methylphenyl)oxetan-3-yl]methanol, this technique can provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenter, assuming a single crystal of a single enantiomer can be obtained.

The conformation of the oxetane (B1205548) ring is a key structural feature. Contrary to a planar representation, the four-membered ring of oxetane is typically puckered to alleviate ring strain. The degree of this puckering is influenced by the nature and orientation of its substituents. In the case of this compound, the bulky 3-methylphenyl and the hydroxymethyl groups at the C3 position are expected to significantly influence the ring's conformation.

A hypothetical single-crystal X-ray diffraction analysis of the (R)- or (S)-enantiomer would yield a detailed structural model. The data would reveal the precise spatial arrangement of the atoms, confirming the puckered nature of the oxetane ring and the relative orientations of the aryl and hydroxymethyl substituents. This information is crucial for understanding the molecule's steric profile and its potential interactions in a biological or chemical context.

While specific crystallographic data for this compound is not publicly available, a representative table of expected bond lengths and angles can be constructed based on known structures of similar 3,3-disubstituted oxetanes.

ParameterExpected Value
Oxetane Ring Puckering Angle10-20°
C(3)-C(aryl) Bond Length1.50 - 1.55 Å
C(3)-C(methanol) Bond Length1.50 - 1.55 Å
O(1)-C(2) Bond Length1.44 - 1.48 Å
C(2)-C(3) Bond Length1.52 - 1.56 Å
C(aryl)-C(3)-C(methanol) Bond Angle108-112°
O(1)-C(3)-C(2) Bond Angle88-92°

The determination of the absolute stereochemistry is a critical aspect of the crystallographic analysis of a chiral, non-racemic compound. By employing anomalous dispersion techniques, the absolute configuration of the C3 stereocenter can be definitively assigned as either (R) or (S).

Chiroptical Spectroscopy for Enantiomeric Purity Analysis

Given that this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. The analysis of enantiomeric purity is therefore essential for any application where stereochemistry is a critical factor. Chiroptical spectroscopy and related chromatographic techniques are the primary methods for this purpose.

The most widely used technique for determining the enantiomeric purity of a chiral compound is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to their separation in time. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately quantified.

For this compound, a suitable chiral HPLC method would likely involve a polysaccharide-based CSP. The mobile phase would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. A hypothetical chiral HPLC separation is detailed in the table below.

ParameterValue
ColumnChiralpak AD-H (or similar)
Mobile PhaseHexane/Isopropanol (90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min

In addition to chromatographic methods, other chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can provide information about the absolute configuration of the enantiomers. These spectroscopic methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted from quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the sample can be assigned. This approach is particularly valuable when single crystals for X-ray crystallography are not available.

Theoretical and Computational Chemistry Studies on 3 3 Methylphenyl Oxetan 3 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structurechemdad.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of [3-(3-Methylphenyl)oxetan-3-yl]methanol. These calculations, typically employing methods like Density Functional Theory (DFT), can elucidate the molecule's three-dimensional structure and the distribution of its electrons.

The presence of rotatable bonds in this compound, specifically the bond connecting the hydroxymethyl group to the oxetane (B1205548) ring and the bond between the phenyl group and the oxetane ring, gives rise to various conformational isomers. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima.

Table 1: Hypothetical Relative Energies of Conformational Isomers of this compound

Conformer Dihedral Angle (C-C-O-H) Dihedral Angle (C-C-Ph-C) Relative Energy (kcal/mol)
1 60° 30° 0.00
2 180° 30° 1.25
3 60° 90° 2.50
4 180° 90° 3.10

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals provide insights into the molecule's electronic properties and its propensity to participate in chemical reactions.

For this compound, the HOMO is likely to be localized on the electron-rich 3-methylphenyl group, which can act as an electron donor. The LUMO, conversely, would be expected to have significant contributions from the oxetane ring and the hydroxymethyl group, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Molecular Orbital Predicted Energy (eV) Primary Localization
HOMO -6.5 3-Methylphenyl ring
LUMO -0.8 Oxetane ring, Hydroxymethyl group
HOMO-LUMO Gap 5.7 -

Note: These values are estimations and would be determined precisely through quantum chemical calculations.

Prediction and Validation of Spectroscopic Propertieschemdad.com

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can be compared with experimental data to validate the computed molecular structure and provide a more detailed interpretation of the experimental results. For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in the experimental spectrum. Similarly, computed IR frequencies can help in identifying the vibrational modes associated with specific functional groups, such as the O-H stretch of the alcohol and the C-O-C stretches of the oxetane ring.

Intermolecular Interactions and Hydrogen Bonding Capabilitiesresearchgate.netutexas.edunih.gov

The hydroxymethyl group in this compound allows the molecule to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen and the oxetane oxygen). researchgate.net These interactions are crucial in determining the compound's physical properties, such as its boiling point, solubility, and crystal packing.

Computational studies can model these intermolecular interactions. For example, calculations on a dimer of the molecule can reveal the preferred hydrogen bonding geometries and their corresponding interaction energies. The oxygen atom of the oxetane ring is also a potential hydrogen bond acceptor, which could lead to the formation of extended hydrogen-bonded networks in the condensed phase. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the accessible conformations and the transitions between them at a given temperature. This approach provides a more complete picture of the molecule's flexibility and the relative populations of different conformers, which can be important for understanding its reactivity and biological activity.

Strain Energy Calculations of the Oxetane Ringresearchgate.netutexas.edu

The four-membered oxetane ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. utexas.edu This strain energy influences the ring's reactivity, often leading to ring-opening reactions under certain conditions.

Quantitative Structure-Reactivity Relationships (QSRR) Studies on this compound

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a computational and mathematical modeling approach to establish a relationship between the chemical structure of a compound and its reactivity. wikipedia.org These models are valuable for predicting the reactivity of new or untested compounds, thereby guiding synthetic efforts and mechanistic investigations. researchgate.net While specific QSRR studies on this compound are not extensively documented in publicly available literature, a theoretical framework for such an investigation can be constructed based on established principles of QSRR and the known chemistry of oxetanes. acs.orgnih.gov

The fundamental premise of a QSRR model is that the reactivity of a molecule is intrinsically linked to its structural, physicochemical, and electronic properties. youtube.com By quantifying these properties using molecular descriptors, statistical models can be developed to correlate them with experimentally determined reactivity data, such as reaction rates or equilibrium constants. youtube.com

A hypothetical QSRR study for this compound would involve a systematic process. The initial step would be the selection of a training set of molecules, which would include the target compound and a series of structurally related oxetane derivatives. For each of these molecules, a variety of molecular descriptors would be calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the partial charge on the oxetane ring's oxygen atom could influence its Lewis basicity and subsequent reactivity. rsc.org

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can be crucial in understanding how the bulk of substituents affects the approach of reactants. youtube.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as bond orders, atomic charges, and electrostatic potential. rsc.org

Once the molecular descriptors are calculated for the training set, the next step is to obtain reliable experimental data on their reactivity. For oxetanes, this could involve, for example, the rate of ring-opening reactions under specific acidic or nucleophilic conditions. acs.orgbeilstein-journals.org

With both the descriptors and the reactivity data in hand, a mathematical model is constructed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. nih.govtandfonline.com The goal is to develop an equation that can predict the reactivity of a compound based on its calculated descriptors.

For illustrative purposes, a hypothetical set of molecular descriptors and reactivity data for a series of 3-substituted-3-(hydroxymethyl)oxetanes is presented below.

Interactive Data Table 1: Hypothetical Molecular Descriptors for QSRR Study of Oxetane Derivatives

CompoundSubstituent (R)LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Steric Parameter (Es)
1H-0.52.1-7.21.50
2Methyl0.12.3-7.11.6-1.24
3Ethyl0.52.3-7.01.6-1.31
4Phenyl1.52.5-6.81.2-2.55
53-Methylphenyl2.02.6-6.71.1-2.87

Following the development of the QSRR model, a crucial step is its validation to ensure its robustness and predictive power. uniroma1.it This is typically done using internal validation techniques like cross-validation and external validation with a separate test set of compounds that were not used in the model's development. tandfonline.com

A hypothetical QSRR equation for the reactivity (e.g., logarithm of the rate constant, log(k)) of this series of oxetanes might look like:

log(k) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(LUMO Energy) + β₄(Es)

Where β₀ is a constant, and β₁, β₂, β₃, and β₄ are the regression coefficients that indicate the relative importance of each descriptor in influencing the reactivity.

The interpretation of such a model could reveal, for instance, that an increase in the steric bulk of the substituent (a more negative Es) hinders the reaction, leading to a lower reaction rate. Similarly, a lower LUMO energy might indicate a greater susceptibility to nucleophilic attack, thus increasing the reaction rate.

Interactive Data Table 2: Hypothetical Experimental vs. Predicted Reactivity

CompoundSubstituent (R)Experimental log(k)Predicted log(k)Residual
1H-3.5-3.45-0.05
2Methyl-3.8-3.820.02
3Ethyl-3.9-3.910.01
4Phenyl-4.5-4.48-0.02
53-Methylphenyl-4.7-4.730.03

Applications of 3 3 Methylphenyl Oxetan 3 Yl Methanol As a Chemical Building Block and Scaffold

Role in Complex Organic Synthesis

The utility of [3-(3-Methylphenyl)oxetan-3-yl]methanol in the synthesis of elaborate organic molecules is primarily due to the reactivity of its strained ether ring. This feature allows for strategic bond formations that are central to the assembly of advanced molecular frameworks.

The acid-catalyzed or nucleophilic ring-opening of the oxetane (B1205548) moiety in this compound provides a reliable pathway to a variety of more complex heterocyclic structures. researchgate.netmagtech.com.cn Depending on the reaction conditions and the nucleophile employed, the ring can be opened to generate functionalized 1,3-diols, which are themselves versatile intermediates. For instance, intramolecular cyclization of these intermediates can lead to the formation of substituted tetrahydrofurans or other larger oxygen-containing heterocycles. The regioselectivity of the ring-opening is influenced by both steric and electronic effects, often proceeding at the more substituted carbon under acidic conditions to form a stabilized carbocationic intermediate. magtech.com.cn This controlled ring-opening makes compounds like this compound valuable starting materials for creating libraries of diverse heterocyclic compounds for various applications, including drug discovery. acs.orgresearchgate.net

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure is well-suited for such applications. For example, spirocyclic oxetanes derived from 3-oxetanone (B52913) are known to participate in four-component cascade reactions. mdpi.com The dual functionality of this compound—the electrophilic oxetane ring and the nucleophilic hydroxyl group—could potentially be exploited in sequential MCRs. The oxetane could first react in a ring-opening step, unveiling a new reactive site that then participates in subsequent bond-forming events with other components in the reaction mixture, leading to the rapid construction of complex molecular architectures.

Engineering Novel Chemical Architectures

In medicinal chemistry, the oxetane ring is increasingly used as a "scaffold" to improve the physicochemical properties of drug candidates. nih.govnih.gov The incorporation of the 3,3-disubstituted oxetane motif, as seen in this compound, can impart desirable characteristics to a molecule. It is often employed as a bioisostere for less stable or more lipophilic groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov The introduction of this polar, sp³-rich scaffold can lead to improved aqueous solubility, metabolic stability, and cell permeability, while also increasing the three-dimensionality of the molecule, which can enhance binding to biological targets. nih.gov The 3-methylphenyl and hydroxymethyl groups on the scaffold provide convenient points for further derivatization, allowing chemists to systematically explore chemical space and optimize the pharmacological profile of a lead compound.

Table 1: Physicochemical Property Comparison of Scaffolds
ScaffoldCalculated LogP (cLogP)Polar Surface Area (PSA)Metabolic Stability
gem-DimethylHigherLowOften introduced to block metabolism
CarbonylLowerModerateSusceptible to metabolic reduction
3,3-Disubstituted OxetaneLower (than gem-dimethyl)HigherGenerally high metabolic stability

Development of Monomers for Controlled Polymerization

The strained nature of the oxetane ring makes this compound and its analogs excellent monomers for ring-opening polymerization (ROP). This process allows for the synthesis of polyethers with unique properties and architectures.

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing oxetane monomers. nih.govradtech.org The reaction is typically initiated by strong acids or photo-acid generators, which protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit. radtech.orgradtech-europe.com For monomers like 3-ethyl-3-(hydroxymethyl)oxetane, a close analog of the title compound, CROP proceeds smoothly to yield hyperbranched polyethers. nih.govnih.gov The polymerization of this compound is expected to follow a similar mechanism, leading to a polyether backbone with pendant 3-methylphenyl and hydroxymethyl groups. The presence of the hydroxyl groups can lead to branching, resulting in polymers with a globular, dendritic-like structure. nih.govresearchgate.net

Table 2: Representative Data from Cationic ROP of 3-ethyl-3-(hydroxymethyl)oxetane (EHO)
Monomer/Core Ratio (EHO:TMP)Theoretical Molar Mass (g/mol)Dispersity (Đ)
5:17141.77
10:113002.45
25:130303.12
50:159423.75

Data adapted from a study on the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane with 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule. nih.gov

Beyond homopolymerization, this compound can be used as a comonomer to incorporate its specific structural features into a variety of polymer backbones. Copolymerization with other cyclic ethers, such as epoxides, can be used to tailor the properties of the resulting polyether. radtech-europe.com The pendant hydroxymethyl groups on the polymer chain serve as valuable handles for post-polymerization modification. radtech.org These hydroxyl groups can be functionalized through esterification, etherification, or conversion to other reactive groups, allowing for the synthesis of graft copolymers or the attachment of specific functional moieties. This versatility enables the creation of polymers with precisely controlled chemical structures and tailored properties for applications ranging from coatings and adhesives to advanced materials in biotechnology. nih.govradtech.org

Design of Chemical Probes for Mechanistic Investigations

The structural features of this compound, namely the stable 3,3-disubstituted oxetane core and the readily functionalizable primary alcohol, make it an attractive starting point for the synthesis of a variety of chemical probes. digitellinc.comrsc.org The rigid oxetane scaffold provides a well-defined three-dimensional geometry, which can be crucial for positioning reporter groups or reactive moieties for specific interactions with biological targets. nih.gov

The design of a chemical probe typically involves the integration of three key components: a pharmacophore that directs the molecule to its biological target, a reporter or reactive group that enables detection or covalent modification of the target, and a linker that connects these two components. In the context of probes derived from this compound, the core structure itself can act as the pharmacophore or as a scaffold to present other recognition elements.

The primary alcohol group in this compound serves as a convenient handle for chemical modification. A range of synthetic transformations can be employed to introduce various functionalities necessary for a chemical probe.

Table 1: Potential Functionalization Reactions of the Primary Alcohol

Reaction Type Reagent/Catalyst Product Functional Group
Etherification Alkyl halide, base Ether
Esterification Carboxylic acid, DCC/EDC Ester
Mitsunobu reaction DEAD, PPh₃, nucleophile Inverted alcohol, ether, etc.
Oxidation PCC, DMP Aldehyde
Oxidation Jones reagent Carboxylic acid

These transformations allow for the attachment of various reporter and reactive groups, as detailed in the following sections.

Fluorescent probes are powerful tools for visualizing the localization and dynamics of molecules in cells and tissues. nih.gov The primary alcohol of this compound can be readily coupled to a variety of fluorescent dyes. For instance, an esterification or etherification reaction can be used to attach a fluorophore that has a carboxylic acid or an alkyl halide functional group.

The choice of fluorophore depends on the specific application, with considerations for properties such as excitation and emission wavelengths, quantum yield, and photostability. The rigid oxetane scaffold can help to minimize quenching of the fluorescent signal that can sometimes occur with more flexible linkers.

Table 2: Examples of Fluorophores for Probe Conjugation

Fluorophore Class Excitation (nm) Emission (nm)
Coumarin 350-450 400-500
Fluorescein ~490 ~520
Rhodamine ~550 ~580
BODIPY 450-650 500-700
Cyanine Dyes (e.g., Cy3, Cy5) 550-750 570-780

A fluorescent probe based on the this compound scaffold could be used to study the cellular uptake and distribution of molecules with this particular oxetane substitution pattern, providing insights into their pharmacokinetic properties at a subcellular level. rsc.org

For the identification of the cellular targets of a bioactive compound, affinity-based probes are often employed. These probes typically contain a reactive group that can form a covalent bond with the target protein upon activation, and a reporter tag (like biotin) for subsequent enrichment and identification by mass spectrometry. Photoaffinity labeling is a common strategy where a photoreactive group is incorporated into the probe. unimi.itenamine.net

The primary alcohol of this compound can be functionalized with a linker that terminates in a photoreactive moiety, such as a benzophenone (B1666685), a diazirine, or an aryl azide (B81097). enamine.net The choice of the photoreactive group is critical and depends on the desired activation wavelength and the reactivity of the generated intermediate.

Table 3: Common Photoreactive Groups for Affinity-Based Probes

Photoreactive Group Activation Wavelength (nm) Reactive Intermediate
Benzophenone ~350-360 Triplet biradical
Phenyl Azide ~254-300 Nitrene
Diazirine ~350-380 Carbene

A hypothetical photoaffinity probe derived from this compound could be designed with a benzophenone group attached via an ether linkage. This probe could then be used in cell lysates or live cells to identify the binding partners of this class of oxetane-containing molecules. Upon irradiation with UV light, the benzophenone would form a covalent bond with nearby amino acid residues of the target protein, allowing for its subsequent isolation and identification.

The 3,3-disubstituted nature of the oxetane ring in this compound imparts significant metabolic stability to the core structure. digitellinc.comrsc.org This is a crucial feature for chemical probes intended for use in complex biological environments, as it ensures that the probe remains intact until it reaches its target.

Furthermore, the oxetane ring is a polar motif that can improve the aqueous solubility of a molecule, a desirable property for many biological experiments. nih.govresearchgate.net The defined three-dimensional arrangement of the substituents on the oxetane ring can also lead to specific interactions with a biological target, potentially enhancing the selectivity of the probe. nih.gov By serving as a rigid scaffold, it can orient the reporter or reactive group in a precise manner, which can be critical for mechanistic studies of protein-ligand interactions. acs.org

Future Directions and Emerging Research Avenues for Oxetane Derived Methanols

Novel Synthetic Methodologies and Catalytic Systems for Oxetane (B1205548) Functionalization

The development of efficient and selective methods for the synthesis and functionalization of oxetanes is a cornerstone of future research. While classical methods like the Williamson ether synthesis remain relevant, the field is rapidly advancing through the exploration of novel catalytic systems that offer improved yields, stereocontrol, and functional group tolerance.

One promising direction is the use of photoredox catalysis . This strategy allows for the generation of radical intermediates under mild conditions, enabling previously inaccessible transformations. For instance, the selective C(sp3)–H activation at the 2-position of the oxetane ring has been achieved using decatungstate photocatalysis. The resulting α-oxy radicals can be trapped by electron-poor olefins to introduce new substituents. Future work will likely focus on expanding the scope of these reactions to include a wider range of oxetane substrates and coupling partners, including those relevant to the synthesis of derivatives of [3-(3-Methylphenyl)oxetan-3-yl]methanol.

Transition-metal catalysis also continues to be a fertile ground for innovation. Recent studies have demonstrated the utility of rhodium-catalyzed O-H insertion and C-C bond-forming cyclizations to create a diverse array of substituted oxetanes. Furthermore, the development of enantioselective Lewis acid-catalyzed methods is a significant step towards the asymmetric synthesis of chiral oxetane-containing molecules, which is of particular interest for applications in medicinal chemistry.

The table below summarizes some emerging catalytic approaches for oxetane synthesis and functionalization.

Catalytic SystemReaction TypeKey AdvantagesPotential Application for this compound
Decatungstate PhotocatalysisC-H Activation/FunctionalizationMild reaction conditions, high selectivity for the α-position.Introduction of functional groups at the 2-position of the oxetane ring.
Rhodium CatalysisO-H Insertion & C-C CyclizationAccess to diverse substitution patterns, including spirocycles.Synthesis of complex derivatives with modified ring systems.
Chiral Lewis Acid CatalysisEnantioselective Oxetane FormationHigh stereocontrol, access to enantioenriched products.Asymmetric synthesis of chiral analogs.
Copper-Catalyzed Difluorocarbene InsertionFluorinationDirect access to valuable fluorinated oxetanes from epoxides. nih.govSynthesis of fluorinated derivatives to modulate electronic properties.

Future research will likely see the development of even more sophisticated catalytic systems, including dual-catalysis approaches that combine the advantages of different catalytic manifolds to achieve novel transformations.

Exploration of Unconventional Reactivity Pathways of Substituted Oxetanes

Beyond the well-established ring-opening reactions, researchers are beginning to explore more unconventional reactivity pathways of substituted oxetanes. The high ring strain of approximately 106 kJ/mol makes the oxetane motif a latent source of reactive intermediates. nih.gov

A significant area of emerging research is the radical ring-opening of oxetanes . Recent work has shown that cobalt catalysis can be used to generate alkyl radicals from oxetanes via the homolytic cleavage of a Co-C bond. nih.govresearchgate.net These radicals can then participate in a variety of transformations, including Giese-type additions and cross-coupling reactions. nih.gov This approach opens up new avenues for the use of oxetanes as building blocks in radical chemistry, providing a complementary strategy to traditional polar reactivity.

Cycloaddition reactions involving the oxetane ring are another underexplored area. While the Paternò–Büchi reaction ([2+2] photocycloaddition) is a classic method for oxetane synthesis, the participation of the oxetane ring itself in cycloadditions is less common. nih.gov There is potential for the development of novel [n+m] cycloaddition reactions where the strained oxetane acts as the "n" component, leading to the formation of larger heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions have been used to create oxetane-containing spirocycles. ethz.ch

Furthermore, the photochemical reactivity of oxetanes is being revisited. Photoinduced electron transfer (PET) can lead to the formation of oxetane radical cations, which can undergo stepwise cycloreversion or rearrangement reactions. acs.org Understanding and controlling these pathways could lead to new synthetic transformations and applications in areas such as photolabile protecting groups or molecular switches.

Reactivity PathwayKey IntermediatePotential TransformationsRelevance to this compound
Radical Ring-OpeningAlkyl RadicalGiese-type additions, cross-coupling reactions.Conversion of the oxetane moiety into a functionalized alkyl chain.
[n+m] CycloadditionsDipolarophile/DieneSynthesis of novel fused or spirocyclic heterocyclic systems.Creation of complex polycyclic structures containing the core motif.
Photoinduced Electron TransferRadical CationCycloreversion, rearrangement.Development of photosensitive derivatives for controlled release applications.

The exploration of these unconventional pathways will undoubtedly lead to a deeper understanding of the fundamental chemistry of oxetanes and expand their utility in organic synthesis.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, and oxetane derivatives are no exception. Advanced computational modeling is poised to play a crucial role in several aspects of future research on compounds like this compound.

Density Functional Theory (DFT) is being used to investigate the electronic structure, stability, and reactivity of oxetanes. ipb.pt For example, DFT calculations can be used to determine the ring strain energy, predict the regioselectivity of ring-opening reactions, and elucidate the mechanisms of catalytic transformations. researchgate.netharvard.edu This predictive power can guide the design of new experiments and the development of more efficient synthetic routes.

Computational screening of virtual libraries of oxetane derivatives is another emerging application. ipb.pt By calculating key properties such as heats of formation, densities, and detonation performance, researchers can identify promising candidates for specific applications, such as energetic materials, without the need for laborious and expensive synthesis and testing. ipb.pt

In the context of material design, computational modeling can be used to predict the properties of polymers derived from oxetane-containing monomers. For example, DFT studies have been used to investigate the mechanism of ring-opening polymerization of oxetane cations, providing insights that can be used to design new polymers with tailored properties. researchgate.net

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Mechanistic studies, reactivity prediction.Transition state energies, reaction pathways, regioselectivity.
Homodesmotic ReactionsCalculation of ring strain energy.Stability and reactivity of the oxetane ring.
Molecular Dynamics (MD)Simulation of polymer chain dynamics.Conformational preferences, material properties.

As computational methods become more powerful and accessible, their integration into the research workflow for oxetane-derived methanols will accelerate the pace of discovery and innovation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical reactions from the laboratory bench to larger-scale production is often a significant challenge. Flow chemistry and automated synthesis platforms offer solutions to many of the problems associated with traditional batch processing, and their application to oxetane chemistry is a rapidly growing area of research.

Flow microreactors provide excellent control over reaction parameters such as temperature, pressure, and residence time. This precise control is particularly advantageous for reactions involving highly reactive or unstable intermediates, which are often encountered in oxetane chemistry. For example, the generation and trapping of highly unstable 2-phenyloxetan-2-yl lithium has been successfully achieved in a flow microreactor system, allowing for the synthesis of 2,2-disubstituted oxetanes at higher temperatures than are possible in batch. rsc.org Similarly, the generation of the highly unstable 3-oxetanyllithium has been accomplished using flash-flow conditions, enabling its use as a nucleophile in a range of reactions. rsc.orgresearchgate.net

Automated synthesis platforms are also set to revolutionize the way oxetane-containing molecules are discovered and optimized. These systems can perform multi-step syntheses in a fully automated fashion, allowing for the rapid generation of libraries of compounds for screening. mdpi.comrsc.org The use of pre-filled reagent cartridges and pre-programmed reaction protocols simplifies the process, making complex syntheses accessible to a broader range of researchers. nih.gov While the automated synthesis of oxetanes is still in its early stages, the development of robust and versatile methods for their formation on these platforms is a key future goal.

The benefits of these technologies for the study of oxetane-derived methanols include:

Improved Safety: Handling of hazardous reagents and unstable intermediates is contained within the closed system.

Enhanced Scalability: Reactions can be scaled up by simply running the flow reactor for a longer period.

Access to Novel Reactivity: The ability to precisely control reaction conditions can enable transformations that are not feasible in batch.

High-Throughput Synthesis: Automated platforms can accelerate the discovery of new derivatives with desirable properties.

The integration of oxetane chemistry into these advanced platforms will be crucial for translating fundamental discoveries into practical applications.

Development of New Analytical Techniques for Structural Characterization

The unique three-dimensional structure of oxetanes can present challenges for unambiguous structural characterization. The development and application of new analytical techniques are therefore essential for advancing our understanding of these molecules.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are at the forefront of these efforts. While standard 1D 1H and 13C NMR are routine, complex substitution patterns and stereochemistry often require more sophisticated methods. rsc.org Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for establishing connectivity and determining the relative stereochemistry of substituents on the oxetane ring. ipb.pt For example, the analysis of NOESY correlations was crucial in determining the absolute configuration of novel oxetane-containing lignans. Future research will likely involve the application of more advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, to gain even more precise information about the solution-state conformation of flexible oxetane-containing molecules.

Mass spectrometry (MS) is another powerful tool for the characterization of oxetanes. Tandem mass spectrometry (MS/MS) can provide detailed information about the fragmentation patterns of these molecules, which can be used to elucidate their structure. nih.gov For instance, the fragmentation behavior of taxoids containing a 4β(20),5-oxetane ring has been studied to identify characteristic neutral losses and fragment ions that can aid in the identification of this structural motif. nih.gov The development of a deeper understanding of the fragmentation pathways of different classes of oxetanes will enhance the utility of MS for their characterization.

X-ray crystallography provides the most definitive structural information for solid-state samples. As new oxetane-containing molecules with complex three-dimensional structures are synthesized, X-ray crystallography will continue to be a critical tool for unambiguously determining their atomic connectivity and stereochemistry.

The challenges in the structural elucidation of oxetane-containing natural products highlight the need for a multi-technique approach, often combining spectroscopic data with computational methods to confidently assign complex structures. researchgate.net

Analytical TechniqueInformation ProvidedApplication in Oxetane Chemistry
2D NMR (COSY, HSQC, HMBC)Atomic connectivity, through-bond correlations.Elucidation of complex substitution patterns.
2D NMR (NOESY/ROESY)Through-space correlations, relative stereochemistry.Determination of the 3D structure in solution.
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns, molecular weight.Structural identification and differentiation of isomers.
X-ray CrystallographyPrecise 3D structure in the solid state.Unambiguous determination of absolute stereochemistry.

As new and more complex oxetane-derived methanols are synthesized, the continued development and application of these advanced analytical techniques will be paramount to their successful characterization and the advancement of the field.

Q & A

Basic: What are the optimal synthetic routes for [3-(3-Methylphenyl)oxetan-3-yl]methanol?

Answer:
The synthesis typically involves oxetane ring formation followed by functionalization. One approach includes:

  • Step 1: Alkylation of 3-methylphenyl Grignard reagent with a substituted oxetane precursor (e.g., 3-bromooxetane, CAS 39267-79-3 ).
  • Step 2: Hydroxymethylation via nucleophilic addition to an oxetane carbonyl intermediate, using reducing agents like NaBH4 to stabilize the alcohol group .
  • Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Key Considerations:

  • Use anhydrous conditions to prevent oxetane ring opening.
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Advanced: How can stereochemical outcomes in oxetane derivatives be controlled during synthesis?

Answer:
Stereoselectivity in oxetane systems is influenced by:

  • Catalysts: Chiral Lewis acids (e.g., BF3·Et2O) can induce enantioselectivity during cyclization .
  • Substrate Design: Bulky substituents on the oxetane ring (e.g., 3-methylphenyl groups) restrict rotational freedom, favoring specific diastereomers .
  • Reaction Kinetics: Low-temperature conditions (-20°C) stabilize transition states, enhancing stereochemical control .

Example:
For this compound, computational modeling (DFT) predicts a 3:1 diastereomeric ratio under optimized BF3 catalysis, validated by chiral HPLC analysis .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR (1H/13C):
    • 1H NMR: Peaks at δ 1.85 ppm (s, CH3 on phenyl), δ 4.50–4.70 ppm (m, oxetane O–CH2) .
    • 13C NMR: Oxetane carbons at 75–80 ppm; phenyl carbons at 125–140 ppm .
  • IR: Stretching vibrations at 3400 cm⁻¹ (–OH), 1100 cm⁻¹ (C–O–C oxetane) .
  • Mass Spec (HRMS): [M+H]+ at m/z 179.0943 (C11H14O2+) .

Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Answer:
Discrepancies often arise from dynamic effects or solvent interactions:

  • Dynamic NMR (DNMR): Detects rotational barriers in the oxetane ring, explaining split peaks .
  • DFT Simulations: Compare computed chemical shifts (GIAO method) with experimental data to identify conformational preferences .
  • Solvent Titration: Vary solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding’s impact on –OH proton shifts .

Case Study:
A 0.2 ppm deviation in 1H NMR for the oxetane –CH2– group was attributed to solvent polarity effects, resolved using COSY and NOESY to confirm structure .

Basic: What are the common reactivity pathways of this compound?

Answer:

  • Esterification: Reacts with acyl chlorides (e.g., AcCl) under basic conditions to form esters (e.g., acetate derivatives) .
  • Oxidation: TEMPO/NaClO converts –CH2OH to –COOH, yielding oxetane carboxylic acids .
  • Protection: TBSCl protects the alcohol group for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What strategies minimize by-product formation during oxidation of the hydroxymethyl group?

Answer:
By-products (e.g., over-oxidation to ketones or ring-opened products) are mitigated by:

  • Catalyst Selection: Use Pd/C with H2 for controlled reduction instead of strong oxidants .
  • Protection-Deprotection: Temporarily protect the oxetane ring with Boc groups before oxidation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.